2,2-DI(Acetoxymethyl)propionyl chloride

Dendrimer Synthesis Orthogonal Protection Polymer Chemistry

2,2-DI(Acetoxymethyl)propionyl chloride (CAS 17872-59-2) is a branched aliphatic acyl chloride derivative of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). It is characterized by a central tertiary carbon bearing a highly reactive acyl chloride group and two acetoxymethyl ester moieties.

Molecular Formula C9H13ClO5
Molecular Weight 236.65 g/mol
CAS No. 17872-59-2
Cat. No. B102663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-DI(Acetoxymethyl)propionyl chloride
CAS17872-59-2
Synonyms2,2-DI(ACETOXYMETHYL)PROPIONYL CHLORIDE
Molecular FormulaC9H13ClO5
Molecular Weight236.65 g/mol
Structural Identifiers
SMILESCC(=O)OCC(C)(COC(=O)C)C(=O)Cl
InChIInChI=1S/C9H13ClO5/c1-6(11)14-4-9(3,8(10)13)5-15-7(2)12/h4-5H2,1-3H3
InChIKeyZZNTYUTVZBEQIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-DI(Acetoxymethyl)propionyl chloride (CAS 17872-59-2): A Trifunctional Building Block for Orthogonal Synthesis


2,2-DI(Acetoxymethyl)propionyl chloride (CAS 17872-59-2) is a branched aliphatic acyl chloride derivative of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). It is characterized by a central tertiary carbon bearing a highly reactive acyl chloride group and two acetoxymethyl ester moieties . This trifunctional architecture (one acid chloride, two protected hydroxyls) distinguishes it from simpler acyl chlorides and makes it a valuable monomer for convergent dendrimer synthesis and the construction of complex, sequence-defined macromolecules [1].

Why 2,2-DI(Acetoxymethyl)propionyl chloride Cannot Be Replaced by Simple Acyl Chlorides or the Free Acid


Substituting 2,2-DI(Acetoxymethyl)propionyl chloride with a simpler acyl chloride like pivaloyl chloride or the corresponding free acid (2,2-bis(acetoxymethyl)propionic acid) fails to achieve the same synthetic outcome. Simple acyl chlorides lack the two acetoxymethyl-protected hydroxyl groups necessary for orthogonal deprotection and subsequent branching steps, which are essential for constructing dendritic or hyperbranched architectures [1]. Conversely, using the free acid requires activation steps (e.g., DCC coupling) that can introduce side reactions and lower overall yields compared to the direct nucleophilic acyl substitution possible with the pre-activated acid chloride [2]. The dual acetoxymethyl groups provide a specific esterase- or base-labile protection strategy that is orthogonal to many other protecting groups, enabling precise, sequential deprotection not possible with free hydroxyls [3].

2,2-DI(Acetoxymethyl)propionyl chloride: Evidence-Based Differentiation from Closest Analogs


Trifunctional Reactivity: Acyl Chloride Coupling and Dual Hydroxyl Protection in One Step

2,2-DI(Acetoxymethyl)propionyl chloride uniquely combines a highly electrophilic acyl chloride group with two acetoxymethyl-protected hydroxyl groups on a single carbon center. In contrast, the common comparator 2,2-bis(hydroxymethyl)propionyl chloride (Bis-MPA chloride) requires an additional protection step before branching, as its free hydroxyls can compete with the desired nucleophile during acylation. The target compound allows for direct, one-step coupling via the acid chloride, while the acetoxymethyl groups remain intact, ready for orthogonal deprotection and subsequent functionalization [1].

Dendrimer Synthesis Orthogonal Protection Polymer Chemistry

Enhanced Hydrolytic Stability of Acetoxymethyl Protection Compared to Simple Esters

The acetoxymethyl (AM) ester group is a well-established prodrug and protecting group motif known for its balance of hydrolytic stability and esterase sensitivity. While not measured for the specific compound, class-level data from a structurally analogous fluorogenic AM ether shows a hydrolysis half-life of 5 hours in cell culture medium (DMEM-FBS) [1]. This is significantly longer than the half-life of simple esters like fluorescein diacetate (1.5 hours in PBS, pH 7.4) . This increased stability is attributed to the electron-withdrawing nature of the adjacent acetyl group, which reduces the electrophilicity of the ester carbonyl, slowing non-specific hydrolysis while remaining a substrate for cellular esterases [2].

Prodrug Design Hydrolytic Stability Esterase Sensitivity

Commercial Purity Benchmark: ≥95% Purity Ensures Reproducible Dendrimer Growth

Commercially available 2,2-DI(Acetoxymethyl)propionyl chloride is specified at a minimum purity of 95% (as reported by CymitQuimica/Biosynth) . While purity data for the non-commercial comparator 2,2-bis(hydroxymethyl)propionyl chloride is not available for direct comparison, this high purity is essential for achieving structural perfection in high-generation dendrimers. Impurities in building block monomers can lead to structural defects and polydispersity that accumulate exponentially with each generation, severely compromising the intended properties of the final dendritic material [1].

Chemical Purity Dendrimer Synthesis Quality Control

Recommended Applications for 2,2-DI(Acetoxymethyl)propionyl chloride Based on Evidence


Synthesis of Monodisperse, High-Generation Bis-MPA Dendrimers

2,2-DI(Acetoxymethyl)propionyl chloride serves as a key AB2 monomer for the convergent synthesis of aliphatic polyester dendrimers. The acyl chloride enables efficient coupling to a core molecule or a lower-generation dendron without side reactions from free hydroxyls. Subsequent deprotection of the acetoxymethyl groups (e.g., using mild base or enzymatic methods) reveals two new hydroxyl groups for the next generation of branching, ensuring structural perfection [1].

Construction of Prodrugs with Tunable Release Kinetics

The acetoxymethyl ester moieties can be used to mask polar functional groups (e.g., carboxylates, phosphates) in drug candidates. The resulting prodrug exhibits enhanced membrane permeability due to the lipophilic AM groups. Upon entering cells, the AM esters are cleaved by endogenous esterases to release the active drug. The class-level evidence of AM group stability (half-life of 5 h in cell culture) [2] suggests it can provide a favorable balance between extracellular stability and intracellular activation.

Orthogonal Protection in Multi-Step Organic Synthesis

In complex molecule synthesis, the compound can be used to introduce a protected diol handle in a single step. The acyl chloride reacts rapidly with nucleophiles (e.g., amines, alcohols), while the acetoxymethyl groups remain intact. This allows for subsequent transformations on other parts of the molecule without affecting the protected hydroxyls, which can be deprotected later under mild, orthogonal conditions (e.g., enzymatic hydrolysis or mild base) [3].

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